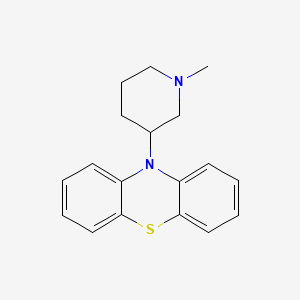
10-(1-Methyl-3-piperidyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. Phenothiazines are characterized by their tricyclic structure, consisting of two benzene rings fused to a central thiazine ring.
準備方法
The synthesis of 10-(1-Methyl-3-piperidyl)phenothiazine typically involves the reaction of phenothiazine with 1-methyl-3-piperidylmethyl chloride under basic conditions . The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like toluene or dichloromethane. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
10-(1-Methyl-3-piperidyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with lithium aluminum hydride produces the amine derivative.
科学的研究の応用
10-(1-Methyl-3-piperidyl)phenothiazine has several scientific research applications:
作用機序
The mechanism of action of 10-(1-Methyl-3-piperidyl)phenothiazine involves its interaction with various molecular targets. In biological systems, it inhibits the proteolytic activity of MALT1, a key enzyme in the NF-κB signaling pathway . This inhibition leads to the suppression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby modulating immune responses and potentially providing therapeutic benefits in conditions like lymphoma .
類似化合物との比較
10-(1-Methyl-3-piperidyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Used as an antipsychotic, it has a similar tricyclic structure but differs in its side chain and substituents.
Thioridazine: Another antipsychotic, it has a methylsulfanyl group instead of the piperidyl group.
Promethazine: Used as an antihistamine, it has a different side chain but shares the phenothiazine core structure.
The uniqueness of this compound lies in its specific side chain, which imparts distinct pharmacological properties and applications .
特性
CAS番号 |
101976-53-8 |
|---|---|
分子式 |
C18H20N2S |
分子量 |
296.4 g/mol |
IUPAC名 |
10-(1-methylpiperidin-3-yl)phenothiazine |
InChI |
InChI=1S/C18H20N2S/c1-19-12-6-7-14(13-19)20-15-8-2-4-10-17(15)21-18-11-5-3-9-16(18)20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
InChIキー |
SRTWFJHQXAWNKC-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(C1)N2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



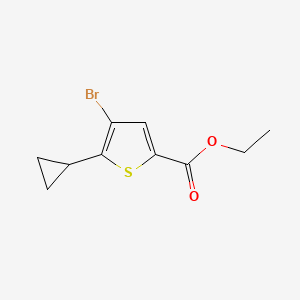

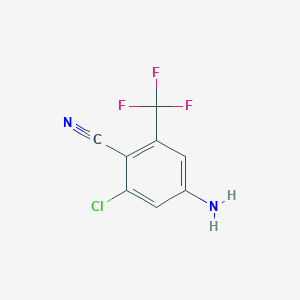
![[(2R,3S,4S)-4-hydroxy-2-(hydroxymethyl)thiolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B14058833.png)
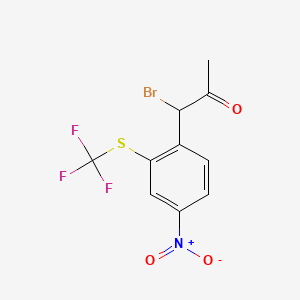
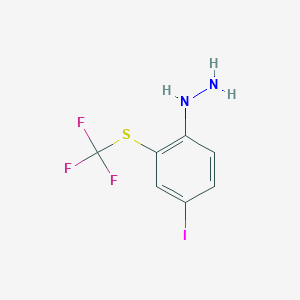
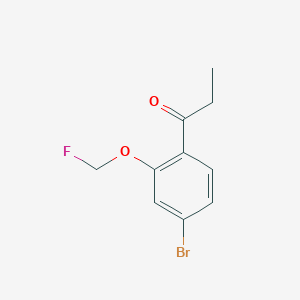

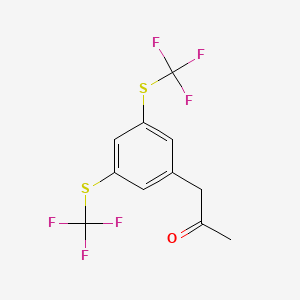
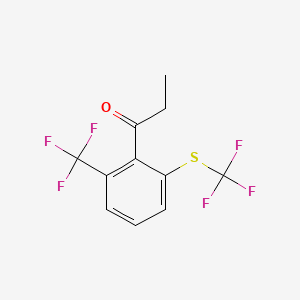
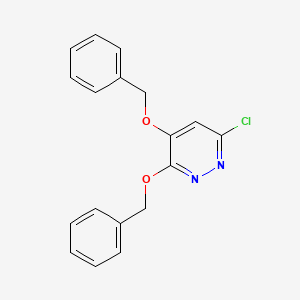
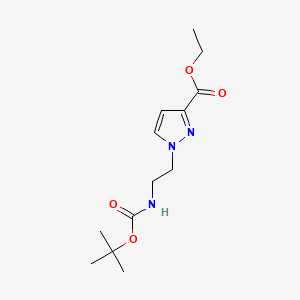
![7-Bromo-3,5-dihydropyrido[2,3-e][1,4]thiazepin-2(1H)-one](/img/structure/B14058907.png)
